Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate
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Overview
Description
Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate is a complex organic compound featuring a unique hexahydro-2H-pyrido[4,3-B][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate typically involves multiple steps:
Formation of the Pyrido[4,3-B][1,4]Oxazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include aldehydes or ketones, which react with amines to form the oxazine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Tert-Butyl Group: The tert-butyl group is typically added through a tert-butylation reaction, using tert-butyl chloride and a strong base like potassium tert-butoxide.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the oxazine ring is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The oxazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 4-Benzylpiperidine-1-Carboxylate: Similar in structure but lacks the oxazine ring.
Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate: Similar but without the tert-butyl group.
Hexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate: Lacks both the benzyl and tert-butyl groups.
Uniqueness
Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate is unique due to the combination of its tert-butyl, benzyl, and oxazine functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (4aR,8aR)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21-10-9-17-16(14-21)20(11-12-23-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJCBQUOXEBOD-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)N(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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